molecular formula C12H20O4 B12551357 Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate CAS No. 143664-06-6

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate

Cat. No.: B12551357
CAS No.: 143664-06-6
M. Wt: 228.28 g/mol
InChI Key: JJWFDWMNFMFZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate is a specialty ester compound with significant applications in fragrance research and development. This compound belongs to a class of chemical analogs related to 5-methylhex-2-enol esters, which have demonstrated notable olfactory properties and are investigated for their potential to impart fresh, fruity, and floral notes to fragrance compositions . Researchers utilize this specific ester derivative in organoleptic studies and sensory evaluation panels to analyze its contribution to complex scent profiles in various consumer products including fine perfumes, personal care items, and household detergents . The structural features of this molecule, particularly the acetyloxymethyl substituent at position 3 and the ethyl ester moiety, contribute to its volatility characteristics and scent diffusion properties, making it a valuable subject for structure-odor relationship studies in chemosensory research. Beyond its fragrance applications, this compound serves as an important synthetic intermediate in organic synthesis, where researchers employ it in palladium-catalyzed reactions and other transition metal-mediated transformations to construct more complex molecular architectures . The compound's reactivity profile, influenced by the conjugated system and ester functionality, allows for various nucleophilic additions and substitution reactions, enabling synthetic chemists to develop novel derivative libraries for high-throughput screening in material science and chemical biology. In pharmaceutical research, analogs of this chemical scaffold are explored for their potential as prodrug candidates due to the acetyloxy group's susceptibility to enzymatic hydrolysis. Strictly for research purposes, this product is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound following appropriate safety protocols in controlled laboratory environments.

Properties

CAS No.

143664-06-6

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 3-(acetyloxymethyl)-5-methylhex-2-enoate

InChI

InChI=1S/C12H20O4/c1-5-15-12(14)7-11(6-9(2)3)8-16-10(4)13/h7,9H,5-6,8H2,1-4H3

InChI Key

JJWFDWMNFMFZJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CC(C)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with an acid in the presence of an acid catalyst. For this compound, the starting materials would include an appropriate alcohol and acid, with the reaction conditions involving refluxing in the presence of a strong acid like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis:
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including esterification and substitution reactions, making it valuable for producing more complex molecules.

2. Synthesis of Pharmaceuticals:
The compound is utilized in the synthesis of pharmaceutical agents due to its ability to modify functional groups effectively. For instance, it can be transformed into biologically active compounds through specific reaction pathways that exploit its ester functionality.

Medicinal Chemistry Applications

1. Anticancer Research:
Recent studies have investigated the potential of this compound derivatives as anticancer agents. The structural modifications of this compound have shown promise in enhancing cytotoxicity against various cancer cell lines, indicating its potential role in drug development .

2. Antimicrobial Properties:
Research has also highlighted the antimicrobial properties of derivatives synthesized from this compound. These derivatives exhibit activity against a range of pathogens, suggesting applications in developing new antimicrobial agents .

Flavoring Applications

This compound is noted for its fruity aroma, making it suitable for use as a flavoring agent in the food industry. Its unique scent profile allows it to be employed in:

1. Food Products:
Used in various food products to enhance flavor profiles, particularly in confectionery and beverages.

2. Fragrance Industry:
This compound is also explored for use in perfumes and cosmetic products due to its pleasant aroma, contributing to the overall sensory experience of these products .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of modified this compound on breast cancer cells. The results indicated that specific derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells.

Case Study 2: Flavor Profile Development
In another study focusing on flavor compounds, researchers analyzed the sensory impact of this compound in beverages. The compound was found to enhance the overall flavor profile significantly, leading to increased consumer preference during sensory evaluations.

Mechanism of Action

The mechanism by which Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also undergo addition reactions, making the compound versatile in different pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate and related compounds:

Compound Name Key Functional Groups Molecular Backbone Notable Substituents
This compound α,β-unsaturated ester, acetyloxy methyl Hex-2-enoate C3: (acetyloxy)methyl; C5: methyl
Ethyl 5-methylhex-2-enoate α,β-unsaturated ester Hex-2-enoate C5: methyl
(E)-3-Methyl-6-oxohex-2-enyl acetate α,β-unsaturated ester, aldehyde (CHO) Hex-2-enoate C3: methyl; C6: oxo group
Eicosanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester Di-acetyloxy ester Eicosanoate C1: acetyloxy methyl; C2: acetyloxy

Key Observations :

  • The target compound shares the α,β-unsaturated ester motif with Ethyl 5-methylhex-2-enoate , but the addition of the acetyloxy methyl group at C3 likely increases steric bulk and alters reactivity.
  • Unlike (E)-3-Methyl-6-oxohex-2-enyl acetate , which contains a terminal aldehyde group (C6: CHO), the target compound lacks electrophilic aldehyde functionality, reducing its susceptibility to nucleophilic attacks.
This compound
  • Esterification/Acetylation : Introduction of the acetyloxy group via acetylation of a hydroxylated precursor, similar to methods in .
  • Cross-Coupling Reactions : Use of palladium-catalyzed reactions to install substituents on the α,β-unsaturated backbone.
Comparison with Other Syntheses:

(E)-3-Methyl-6-oxohex-2-enyl acetate : Synthesized via oxidative cleavage of a diol precursor using HIO4·2H2O in THF/Et2O, yielding 80% product. The aldehyde group is introduced through periodate-mediated cleavage.

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates : Prepared via Claisen-Schmidt condensation using sodium ethoxide and ethyl acetoacetate under reflux (70–80°C). This highlights the versatility of ethyl acetoacetate as a precursor for complex esters.

Key Differences :

  • The target compound likely requires milder conditions compared to the high-temperature reflux (70–80°C) used in or the PPA-mediated cyclizations in .
  • The absence of aldehyde or ketone groups (cf. ) may simplify purification steps.

Physicochemical Properties

  • Molecular Weight: Estimated to be higher than Ethyl 5-methylhex-2-enoate (MW ~170 g/mol) due to the acetyloxy methyl group.
  • Volatility: Likely lower than simpler esters like Ethyl 5-methylhex-2-enoate due to increased polarity from the acetyloxy group.
  • Stability : The α,β-unsaturated ester system may confer reactivity toward Michael additions or Diels-Alder reactions, similar to compounds in and .

Biological Activity

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate is an organic compound characterized by its unique ester functional group and structural framework. This compound has garnered attention for its potential biological activities, which may be influenced by its specific combination of functional groups.

  • Molecular Formula : C₉H₁₈O₃
  • Molecular Weight : Approximately 228.29 g/mol
  • Structural Features :
    • Contains an acetyloxy group.
    • Features a methyl hexenoate backbone.

These properties contribute to its distinct reactivity patterns compared to simpler esters, potentially influencing its applications in organic synthesis and medicinal chemistry .

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Properties

In vitro studies have suggested that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of esters often show effectiveness against various bacterial strains. The presence of the acetyloxy group may enhance this activity by improving solubility and bioavailability .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including esterification reactions involving acetic anhydride or acetyl chloride with appropriate alcohols. The ability to modify the acetyloxy group allows for the exploration of numerous derivatives, each potentially exhibiting unique biological activities .

Comparative Analysis with Related Compounds

A comparative analysis can elucidate the biological activity of this compound in relation to other esters:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-methylhex-2-enoateLacks acetyloxy groupModerate antimicrobial
Ethyl acetateSimple esterSolvent; low antimicrobial
Ethyl 3-hydroxybutanoateHydroxyl group instead of acetyloxyAntimicrobial properties

This table illustrates how variations in structure can influence biological activity, highlighting the potential for this compound to serve as a platform for developing new therapeutic agents .

Case Studies and Research Findings

While direct case studies on this compound are sparse, research into related compounds provides insights into its potential applications. For example:

  • Antimicrobial Screening : Compounds similar to this compound have been screened for their ability to inhibit bacterial growth. Results indicated that modifications in the ester structure could enhance activity against Gram-positive bacteria .
  • Cytotoxicity Assessments : Studies assessing the cytotoxic effects of related esters showed that many displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.